molecular formula C16H12N6O B15104240 N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-6-carboxamide

N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-6-carboxamide

Cat. No.: B15104240
M. Wt: 304.31 g/mol
InChI Key: AANXFLULGKYHTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-6-carboxamide is a complex organic compound that features both a tetrazole ring and an indole moiety. This compound is of significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-6-carboxamide typically involves the formation of the tetrazole ring followed by its attachment to the indole moiety. One common method for synthesizing tetrazole derivatives is through the use of triethyl orthoformate and sodium azide . The reaction conditions often involve moderate temperatures and the use of solvents like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. The use of eco-friendly solvents and conditions is also a consideration in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the tetrazole ring or the indole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can lead to the formation of tetrazole N-oxides, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a manner similar to carboxylic acid-containing compounds . This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-6-carboxamide is unique due to its combination of a tetrazole ring and an indole moiety. This structural combination allows it to interact with a broader range of biological targets compared to compounds with only one of these features .

Properties

Molecular Formula

C16H12N6O

Molecular Weight

304.31 g/mol

IUPAC Name

N-[3-(tetrazol-1-yl)phenyl]-1H-indole-6-carboxamide

InChI

InChI=1S/C16H12N6O/c23-16(12-5-4-11-6-7-17-15(11)8-12)19-13-2-1-3-14(9-13)22-10-18-20-21-22/h1-10,17H,(H,19,23)

InChI Key

AANXFLULGKYHTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C3=CC4=C(C=C3)C=CN4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.